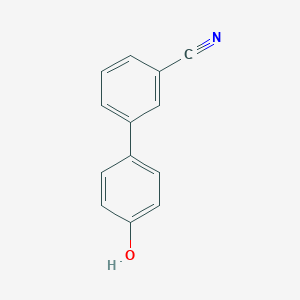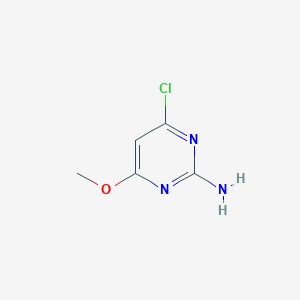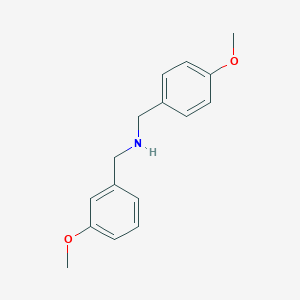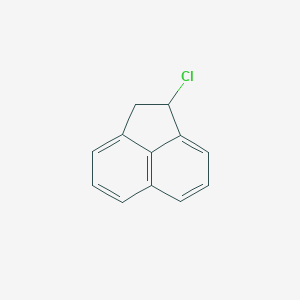
3-Furaldehyde
Übersicht
Beschreibung
Furan-3-carbaldehyd: , auch bekannt als 3-Furaldehyd oder 3-Furancarboxaldehyd, ist eine organische Verbindung mit der Summenformel C5H4O2. Es ist ein Derivat von Furan, das durch das Vorhandensein einer Aldehydgruppe an der dritten Position des Furanrings gekennzeichnet ist. Diese Verbindung ist eine farblose bis blassgelbe Flüssigkeit mit einem charakteristischen Geruch und ist löslich in Wasser, Benzol, Chloroform, Alkohol und Ether .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen:
Aus Furan-3-carbonsäure: Furan-3-carbonsäure kann unter Verwendung eines Boran-Tetrahydrofuran-Komplexes zu Furan-3-methanol reduziert werden.
Photochemische Reaktion: Furan-3-carbaldehyd kann auch durch die photochemische Reaktion von Furan mit Benzaldehyd synthetisiert werden, wobei Oxetan-Derivate entstehen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Furan-3-carbaldehyd beinhaltet typischerweise die Oxidation von Furanderivaten unter kontrollierten Bedingungen. Die spezifischen Methoden und Katalysatoren, die verwendet werden, können variieren, aber das Ziel ist es, eine hohe Ausbeute und Reinheit des Endprodukts zu erreichen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Furan-3-carboxylic Acid: Furan-3-carboxylic acid can be reduced to furan-3-methanol using borane-tetrahydrofuran complex.
Photochemical Reaction: Furan-3-carbaldehyde can also be synthesized through the photochemical reaction of furan with benzaldehyde, yielding oxetane derivatives.
Industrial Production Methods: Industrial production of furan-3-carbaldehyde typically involves the oxidation of furan derivatives under controlled conditions. The specific methods and catalysts used can vary, but the goal is to achieve high yield and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Furan-3-carbaldehyd kann Oxidationsreaktionen eingehen, um Furan-3-carbonsäure zu bilden.
Reduktion: Es kann zu Furan-3-methanol reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Mangandioxid wird häufig als Oxidationsmittel verwendet.
Reduktion: Boran-Tetrahydrofuran-Komplex wird für Reduktionsreaktionen verwendet.
Substitution: Halogene wie Brom und Chlor werden für Halogenierungsreaktionen verwendet.
Hauptprodukte:
Oxidation: Furan-3-carbonsäure.
Reduktion: Furan-3-methanol.
Substitution: Polyhalogenierte Furanderivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Furan-3-carbaldehyd wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien. Es wird auch bei der Herstellung von heterocyclischen Verbindungen und als Baustein in der organischen Synthese verwendet .
Biologie und Medizin: In der pharmazeutischen Chemie haben Furan-3-carbaldehyd-Derivate Potenzial als antibakterielle und antifungale Mittel gezeigt. Diese Verbindungen werden auf ihre Fähigkeit untersucht, das Wachstum verschiedener Krankheitserreger zu hemmen .
Industrie: Furan-3-carbaldehyd wird bei der Herstellung von Harzen, Kunststoffen und anderen Polymermaterialien verwendet. Es wird auch bei der Herstellung von Duftstoffen und Aromastoffen eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von Furan-3-carbaldehyd und seinen Derivaten beinhaltet Wechselwirkungen mit biologischen Molekülen, die zur Hemmung des mikrobiellen Wachstums führen. Die Aldehydgruppe ist reaktiv und kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und Enzymen bilden, wodurch deren Funktion gestört und antimikrobielle Wirkungen erzielt werden .
Wirkmechanismus
The mechanism of action of furan-3-carbaldehyde and its derivatives involves interactions with biological molecules, leading to the inhibition of microbial growth. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, disrupting their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Furan-2-carbaldehyd (Furfural): Ähnlich wie Furan-3-carbaldehyd, jedoch mit der Aldehydgruppe an der zweiten Position.
2,5-Furandicarboxaldehyd: Enthält zwei Aldehydgruppen an der zweiten und fünften Position.
Einzigartigkeit: Furan-3-carbaldehyd ist aufgrund seiner spezifischen Position der Aldehydgruppe einzigartig, die ihm eine besondere chemische Reaktivität und Eigenschaften verleiht. Dies macht es wertvoll in bestimmten synthetischen Anwendungen, bei denen Regioseletivität entscheidend ist .
Eigenschaften
IUPAC Name |
furan-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-3-5-1-2-7-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVSIHIBYRHSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198076 | |
| Record name | 3-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or brown liquid with an almond-like odor; [Alfa Aesar MSDS] | |
| Record name | 3-Furaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
5.33 [mmHg] | |
| Record name | 3-Furaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
498-60-2 | |
| Record name | 3-Furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FURANCARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POB632X444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-furaldehyde?
A1: The molecular formula of this compound is C5H4O2, and its molecular weight is 96.08 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Researchers have used FTIR spectroscopy to study matrix-isolated this compound, identifying vibrational signatures of its trans and cis conformers. [] Additionally, 1H and 13C NMR spectral data have been used to characterize furfurylideneimidazolinones synthesized from this compound derivatives. []
Q3: How does the presence of this compound in wood affect its properties after treatment with sulfate and hydroxyl radicals?
A3: While advanced oxidation processes effectively reduce terpenes and alcohols in Pinus radiata wood, they increase emissions of acetic acid and this compound. [] This suggests that the treatment degrades certain wood components, potentially impacting its properties.
Q4: Is this compound a reliable indicator of honey freshness?
A4: While 5-hydroxymethyl-2-furaldehyde (HMF) is a well-established freshness parameter for honey, this compound, along with other furanic compounds, can provide additional insights into honey quality. High levels of these compounds, even in fresh honey, might indicate adulteration or improper storage. []
Q5: What is the role of this compound in the synthesis of furo[2,3-c]pyridine?
A5: this compound is a key starting material in the synthesis of furo[2,3-c]pyridine. It is first converted to β-(3-furyl)acrylic acid, which undergoes a series of transformations, ultimately leading to the formation of the desired furo[2,3-c]pyridine framework. []
Q6: Have there been any computational studies on the reactions of this compound with atmospheric oxidants?
A6: Yes, time-dependent DFT calculations have been used to study the photoisomerization of this compound, explaining the observed trans-to-cis ratio in an argon matrix. []
Q7: How does the position of the aldehyde group affect the reactivity of furanaldehydes with chlorine atoms?
A7: Studies on the kinetics of chlorine atom reactions with 2-furaldehyde, this compound, and 5-methyl-2-furaldehyde suggest that the position of the aldehyde group has minimal impact on the reaction rate. This implies that the chlorine atom likely adds to the double bond of the aromatic ring rather than abstracting the aldehydic hydrogen. []
Q8: Can this compound be used to synthesize compounds with carbonic anhydrase inhibitory activity?
A8: Yes, researchers have utilized metalation chemistry, initially developed for this compound, to synthesize a series of 4-substituted 2-thiophenesulfonamides from 3-thiophenecarboxaldehyde. Several of these compounds demonstrate potent inhibition of carbonic anhydrase II. []
Q9: How does potassium impregnation affect the stability of bio-oil derived from beech wood?
A9: Potassium impregnation increases the viscosity of beech wood bio-oil during stability tests, indicating increased polymerization due to the presence of inorganics. This highlights the importance of controlling inorganic content for bio-oil stability. []
Q10: Are there any safety concerns associated with this compound?
A10: While this compound occurs naturally in various foods, high concentrations can be harmful. The compound's safety profile and potential long-term effects require further investigation. []
Q11: What analytical techniques are commonly used to identify and quantify this compound in complex matrices?
A11: Several analytical techniques are used to study this compound:
- GC-MS: This technique is frequently employed for identifying and quantifying this compound in various samples, including honey [, , ], bio-oil [, ], and plant extracts. []
- HS-SPME/GC/MS: This technique, coupled with chemometric analysis, enables the differentiation of honey varieties based on their volatile profiles, including this compound. []
- HPLC: This method is valuable for separating and quantifying furanic compounds, including this compound, in complex mixtures like honey. []
- Electrochemical methods: Square wave voltammetry on an Hg electrode shows promise for the simultaneous determination of this compound and other furanic compounds in honey. []
Q12: How does the presence of phosphorus affect the formation of this compound during biomass pyrolysis?
A12: Phosphorus impregnation of beech wood leads to an increased formation of this compound and levoglucosenone during pyrolysis, suggesting a catalytic role of phosphorus in the rearrangement and dehydration reactions. []
Q13: Can this compound contribute to environmental pollution?
A13: this compound is found in emissions from wood treated with certain oxidation processes, suggesting a potential for air quality impact. [] Further research is needed to fully understand its environmental fate and effects.
Q14: What is the historical significance of this compound in chemical research?
A14: this compound has served as a vital starting material and building block for various synthetic transformations, contributing to the advancement of organic chemistry methodologies. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)
![N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide](/img/structure/B129837.png)
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)







![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)

